N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl-linked N-benzyl acetamide moiety at position 2. This compound belongs to a broader class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
CAS No. |
539808-67-8 |
|---|---|
Molecular Formula |
C25H24N4O3S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-benzyl-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-31-21-14-12-20(13-15-21)29-23(17-32-22-10-6-3-7-11-22)27-28-25(29)33-18-24(30)26-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30) |
InChI Key |
XNFYPXLFPZOBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is scarce due to the compound’s rarity. it may be synthesized using established chemical processes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions may occur at specific functional groups.
Reagents: Oxidizing agents (e.g., KMnO, CrO), reducing agents (e.g., NaBH), and nucleophiles.
Conditions: Vary depending on the specific reaction.
Major Products:: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several triazole-acetamide derivatives, differing primarily in substituents on the triazole ring or the acetamide side chain. Key analogues include:
Key Observations :
- Substituent Flexibility : The triazole ring tolerates diverse substituents (e.g., benzyl, allyl, thiophene) without losing core stability, enabling fine-tuning of lipophilicity and steric effects .
- Acetamide Modifications : The N-benzyl group in the target compound contrasts with analogues bearing fluorophenyl or pyridinyl side chains, which may influence receptor binding or metabolic stability .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The methoxy group could reduce oxidative metabolism, as seen in 4-(4-methoxyphenyl) derivatives with prolonged half-lives .
Biological Activity
N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure combines various functional groups that may contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research.
Structural Overview
The compound features:
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 444.6 g/mol
- IUPAC Name : this compound
This structure includes a benzyl group, methoxyphenyl moiety, and a phenoxymethyl group linked through a sulfanyl bridge to an acetamide functional group. The presence of these groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Initial studies indicate that this compound may inhibit specific enzymes involved in fungal growth and proliferation. This suggests its potential as an antifungal agent. Further research is warranted to elucidate its mechanism of action and binding affinities with target enzymes.
Anticancer Potential
Triazole derivatives have been recognized for their anticancer properties. The compound's structural characteristics may facilitate interactions with key biological targets involved in cancer cell proliferation. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are required to confirm these effects and determine the specific pathways involved.
Research Findings and Case Studies
-
Enzyme Inhibition Studies :
- A study conducted on related triazole compounds demonstrated significant enzyme inhibition against fungal pathogens. It is hypothesized that this compound could exhibit similar properties due to its structural similarities .
- Cytotoxicity Assays :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
